
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Overview
Description
6-(2-Methylphenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 6-(o-Tolyl)picolinic acid, also known as 6-(2-Methylphenyl)picolinic acid or 6-(2-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(o-Tolyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of the normal functioning of ZFPs, which can have significant effects on the processes they are involved in .
Biochemical Pathways
6-(o-Tolyl)picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . The compound’s action on ZFPs can affect these pathways and their downstream effects .
Pharmacokinetics
6-(o-Tolyl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It is produced in the body on a daily basis through the breakdown of tryptophan
Result of Action
The molecular and cellular effects of 6-(o-Tolyl)picolinic acid’s action include its anti-infective and immunomodulatory roles through its role in zinc transport . It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(o-Tolyl)picolinic acid. For example, it is considered hazardous for the environment and human health . A Gram-positive bacterium, Rhodococcus sp. PA18, has been isolated which aerobically utilizes 6-(o-Tolyl)picolinic acid as a source of carbon and energy , suggesting potential bioremediation applications.
Biochemical Analysis
Biochemical Properties
6-(o-Tolyl)picolinic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its carboxylic acid and pyridine functional groups. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the binding of zinc ions, thereby affecting the activity of these proteins. Additionally, 6-(o-Tolyl)picolinic acid has been shown to interact with other metal ions such as chromium, manganese, copper, iron, and molybdenum, forming stable complexes that can influence various biochemical pathways .
Cellular Effects
The effects of 6-(o-Tolyl)picolinic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by binding to zinc finger proteins, 6-(o-Tolyl)picolinic acid can disrupt normal cell homeostasis and viral replication processes . It has also been implicated in the modulation of immune responses, potentially affecting the proliferation and differentiation of immune cells. Furthermore, 6-(o-Tolyl)picolinic acid can impact cellular metabolism by altering the availability of metal ions that are essential cofactors for various metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-(o-Tolyl)picolinic acid exerts its effects through several mechanisms. One of the primary mechanisms is the chelation of metal ions, which can inhibit or activate enzymes that require these ions as cofactors. For instance, the binding of 6-(o-Tolyl)picolinic acid to zinc finger proteins can disrupt their ability to bind zinc ions, leading to changes in their structure and function . This can result in the inhibition of viral replication and other cellular processes that depend on these proteins. Additionally, 6-(o-Tolyl)picolinic acid can influence gene expression by modulating the activity of transcription factors that contain zinc finger motifs .
Temporal Effects in Laboratory Settings
The effects of 6-(o-Tolyl)picolinic acid can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . The long-term effects of 6-(o-Tolyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation, as well as alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-(o-Tolyl)picolinic acid in animal models are dose-dependent. At low doses, this compound can enhance the absorption of essential metal ions such as zinc, thereby improving metabolic functions . At higher doses, 6-(o-Tolyl)picolinic acid can exhibit toxic effects, including the disruption of normal cellular processes and the induction of oxidative stress . Threshold effects have been observed, where the beneficial effects of the compound are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
6-(o-Tolyl)picolinic acid is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. This compound is a catabolite of the amino acid tryptophan, produced via the kynurenine pathway . It can influence the levels of various metabolites by modulating the activity of enzymes involved in these pathways. For example, 6-(o-Tolyl)picolinic acid can affect the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial cofactor in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-(o-Tolyl)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to zinc transporters, facilitating its uptake and distribution within cells . Additionally, the lipophilic nature of its metal complexes allows for efficient transport across cell membranes, leading to its accumulation in various cellular compartments .
Subcellular Localization
The subcellular localization of 6-(o-Tolyl)picolinic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and metabolic processes . The presence of specific targeting signals on 6-(o-Tolyl)picolinic acid or its metal complexes can facilitate their localization to these compartments, enhancing their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)pyridine-2-carboxylic acid typically involves the reaction of 2-bromopyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve heating the reactants in a solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
6-(2-Methylphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the 2-methylphenyl group.
2-Methylpyridine-3-carboxylic acid: Different position of the carboxylic acid group.
6-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a methylphenyl group.
Uniqueness
6-(2-Methylphenyl)pyridine-2-carboxylic acid is unique due to the presence of both the 2-methylphenyl and carboxylic acid groups, which confer specific chemical and physical properties. These properties make it a valuable compound for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
6-(2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIZKKZMJFOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647072 | |
| Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-38-2 | |
| Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


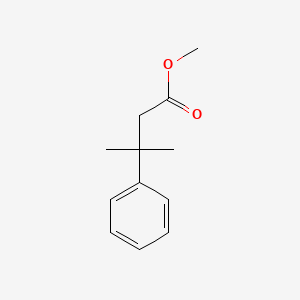
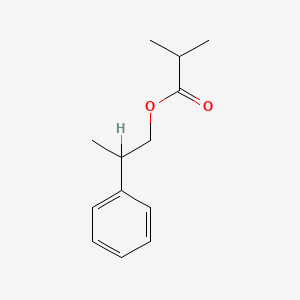
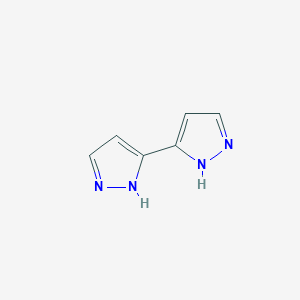
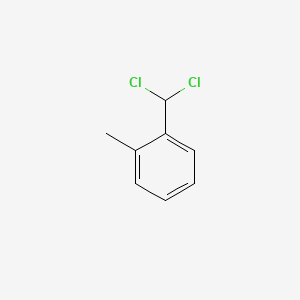

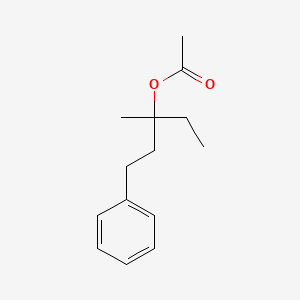
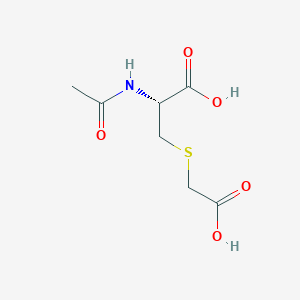
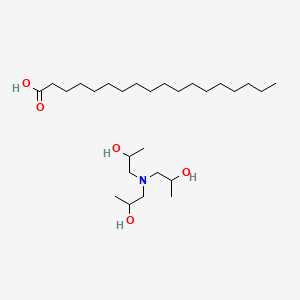



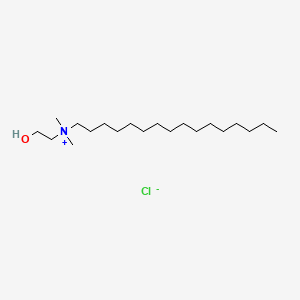
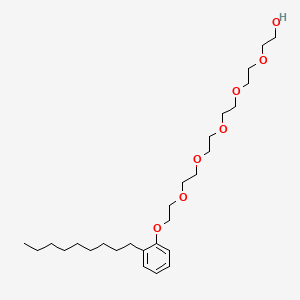
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1614293.png)
